molecular formula C12H20N2O2 B1484452 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-37-2

6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484452
CAS No.: 2097957-37-2
M. Wt: 224.3 g/mol
InChI Key: MVRCBJNRFOOKDC-UHFFFAOYSA-N
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Description

6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of organic compounds known as pyrimidinediones. This compound features a pyrimidine ring substituted with a butyl group at the 6-position and a tert-butyl group at the 3-position. Pyrimidinediones are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as butylamine and tert-butylamine.

  • Condensation Reaction: These amines are subjected to a condensation reaction with a suitable carbonyl compound, such as an aldehyde or ketone, to form an intermediate imine or enamine.

  • Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidinedione ring structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Safety measures and environmental considerations are also taken into account to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrimidinedione ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the chemical industry, where it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 6-Butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 3-tert-Butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 6-Butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness: 6-Butyl-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both a butyl and a tert-butyl group, which can influence its reactivity and biological activity. This combination of substituents provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

6-butyl-3-tert-butyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-9-8-10(15)14(11(16)13-9)12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRCBJNRFOOKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)N(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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